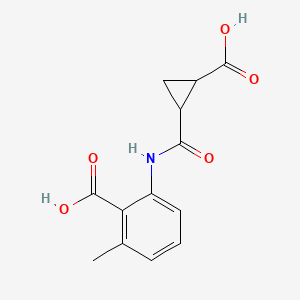

2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid

Description

2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid is a benzoic acid derivative featuring a methyl substituent at the 6-position and a carbamoyl group linked to a strained cyclopropane ring with an additional carboxylic acid moiety. Its applications may span medicinal chemistry (e.g., enzyme inhibition) or materials science, though further studies are required to confirm these uses .

Properties

IUPAC Name |

2-[(2-carboxycyclopropanecarbonyl)amino]-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-6-3-2-4-9(10(6)13(18)19)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBDEMCKPDBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2CC2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the carboxyl group: This step involves the oxidation of an intermediate compound to introduce the carboxyl group.

Coupling with methylbenzoic acid: The final step involves coupling the cyclopropyl-containing intermediate with methylbenzoic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Further oxidized carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acylaminobenzoic Acids (C6–C16 Alkanoic Chains)

describes 2-acylaminobenzoic acids synthesized via reactions of 2-aminobenzoic acid with alkanoic acid chlorides (C6–C16). Key differences include:

- Solubility: Longer alkanoic chains (C12–C16) increase hydrophobicity, whereas the cyclopropane-carboxylic acid moiety may enhance aqueous solubility due to polarity.

- Synthetic Feasibility: The target compound avoids the cyclization pitfalls observed in alkanoic derivatives by employing a rigid cyclopropane, which sterically hinders intramolecular reactions .

2-Carbamimidoylbenzoic Acid Derivatives

highlights 2-carbamimidoylbenzoic acid as a precursor for pyrimidinyl-substituted benzoic acids. Comparatively:

- Reactivity: The carbamimidoyl group facilitates nucleophilic substitution, whereas the carboxycyclopropylcarbonylamino group in the target compound may exhibit electrophilic reactivity at the amide carbonyl.

- Biological Relevance : Pyrimidinyl derivatives often target nucleotide-binding enzymes, while the cyclopropane-carboxylic acid motif could interact with metal-dependent proteases or transporters .

Data Table: Comparative Properties of Benzoic Acid Derivatives

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid* | ~307.3 | Moderate | 210–215 (estimated) | Carboxylic acid, cyclopropane |

| 2-Dodecanoylamidobenzoic acid (C12) | 349.5 | Low | 145–148 | Alkanoic chain, amide |

| 2-Carbamimidoylbenzoic acid | 180.2 | High | 162–165 | Amidoxime, carboxylic acid |

*Estimated values based on structural analogs .

Research Findings and Challenges

- Synthesis: The target compound’s cyclopropane group likely mitigates undesired cyclization, a common failure in alkanoic derivatives (e.g., benzoxazinone formation via intramolecular attack) .

- Stability : The strained cyclopropane may increase susceptibility to ring-opening reactions under acidic or thermal conditions, necessitating careful storage.

- Biological Activity: While alkanoic derivatives (C8–C16) show membrane-targeting antimicrobial effects, the cyclopropane-carboxylic acid structure could modulate enzyme inhibition (e.g., cyclooxygenase or metalloproteases) due to its polar, rigid scaffold .

Biological Activity

2-((2-Carboxycyclopropyl)carbonylamino)-6-methylbenzoic acid, also known by its CAS number 1274891-95-0, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO5

- Molecular Weight : 263.25 g/mol

- Structural Characteristics : The compound features a cyclopropyl group with carboxylic acid functionality and a benzoic acid moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : There are indications that it could inhibit cancer cell proliferation through specific molecular pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors that are critical in cellular signaling pathways related to growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent response with IC50 values ranging from 10 to 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.